N'-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide
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Overview
Description
N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases and oxazole derivatives This compound is characterized by its unique structure, which includes a brominated phenyl ring, an ethoxy group, and an oxazole ring
Preparation Methods
The synthesis of N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide typically involves a multi-step process. The initial step often includes the preparation of the starting materials, such as 5-bromo-3-ethoxy-2-hydroxybenzaldehyde and 5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide. These starting materials are then subjected to a condensation reaction under controlled conditions to form the desired Schiff base. The reaction is usually carried out in a solvent like ethanol or methanol, with the addition of a catalyst such as acetic acid to facilitate the reaction .
Chemical Reactions Analysis
N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base to the corresponding amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and antimicrobial agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the development of new pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure allows it to be used in the design of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), by binding to their active sites. This inhibition leads to a decrease in the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death .
Comparison with Similar Compounds
N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has a similar Schiff base structure but with different substituents on the phenyl ring, leading to variations in its chemical reactivity and biological activity.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide:
Properties
Molecular Formula |
C20H18BrN3O4 |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C20H18BrN3O4/c1-3-27-16-10-15(21)9-14(19(16)25)11-22-23-20(26)17-12(2)28-24-18(17)13-7-5-4-6-8-13/h4-11,25H,3H2,1-2H3,(H,23,26)/b22-11+ |
InChI Key |
DZHQDGCOSDJWPN-SSDVNMTOSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=N/NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)Br |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=NNC(=O)C2=C(ON=C2C3=CC=CC=C3)C)Br |
Origin of Product |
United States |
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